molecular formula C19H21NO B1230969 E-10-Hydroxynortriptyline CAS No. 47132-16-1

E-10-Hydroxynortriptyline

Cat. No. B1230969
CAS RN: 47132-16-1
M. Wt: 279.4 g/mol
InChI Key: VAGXZGJKNUNLHK-LFIBNONCSA-N
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Description

E-10-Hydroxynortriptyline (E-10-OH-NT) is a metabolite of Nortriptyline . Nortriptyline is a tricyclic antidepressant and the main active metabolite of Amitriptyline . E-10-OH-NT is about 50% as potent as nortriptyline as an inhibitor of the neuronal uptake of norepinephrine in vitro and exhibits less anticholinergic effects in man .


Molecular Structure Analysis

The molecular formula of E-10-Hydroxynortriptyline is C19H21NO . The average mass is 279.376 Da and the monoisotopic mass is 279.162323 Da .


Chemical Reactions Analysis

E-10-Hydroxynortriptyline is involved in a reaction type known as N-demethylation . The enzymes involved in this reaction are Cytochrome P450 2D6 and Cytochrome P450 3A4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of E-10-Hydroxynortriptyline include a molecular formula of C19H21NO, an average mass of 279.376 Da, and a monoisotopic mass of 279.162323 Da .

Scientific Research Applications

Pupil Response Studies

E-10-hydroxynortriptyline, a metabolite of nortriptyline, has been researched for its effect on ocular sympathetic paresis. Studies in rabbits have shown that E-10-hydroxynortriptyline is as effective as cocaine in demonstrating ocular sympathetic paresis without significantly altering corneal thickness or endothelial cell count (Mindel, Rubin, & Kharlamb, 1990).

Antidepressant and Anxiolytic Profiles

E-10-hydroxynortriptyline has shown promising antidepressant properties in electrocorticograms of rats, suggesting its potential as a new antidepressant. It also exhibits an anxiolytic profile, which might be of clinical interest for further development (Nordin & Krijzer, 1996).

Comparative Cardiotoxicity

Research on the cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites, including E-10-hydroxynortriptyline, reveals that E-10-hydroxynortriptyline causes significantly fewer arrhythmias compared to nortriptyline. These findings highlight the importance of considering the cardiotoxicity of drug metabolites in clinical settings (Pollock, Everett, & Perel, 1992).

Treatment of Depression

A study investigating the use of E-10-hydroxynortriptyline for treating major depressive episodes found a decrease in the noradrenaline metabolite HMPG in cerebrospinal fluid and an improvement in depression scores. This supports the hypothesis of E-10-hydroxynortriptyline's antidepressant properties (Nordin et al., 2005).

Safety And Hazards

E-10-Hydroxynortriptyline should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

Future Directions

While there is some evidence that E-10-Hydroxynortriptyline also has an anxiolytic profile , further investigation is needed to determine the clinical relevance of this property. Additionally, the role of E-10-Hydroxynortriptyline in the pharmacological effects of Nortriptyline is a subject of ongoing research .

properties

IUPAC Name

(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGXZGJKNUNLHK-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E-10-Hydroxynortriptyline

CAS RN

47132-16-1, 112839-35-7, 112839-36-8
Record name trans-10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-10-Hydroxynortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxynortriptyline, (E)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
L Bertilsson, C Nordin, K Otani, B Resul… - Clinical …, 1986 - Wiley Online Library
The active and major metabolite of nortriptyline (NT), E‐10‐hydroxynortriptyline (E‐10‐OH‐NT), was taken orally as the hydrogen maleate in single doses by nine healthy subjects. The …
Number of citations: 39 ascpt.onlinelibrary.wiley.com
ML Dahl‐Puustinen, TL Perry Jr… - Clinical …, 1989 - Wiley Online Library
… Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings The disposition and elimination kinetics of the enantiomers of E-10-hydroxynortriptyline (E-10-0HNT) …
Number of citations: 38 ascpt.onlinelibrary.wiley.com
C Nordin, L Bertilsson, ML Dahl, B Resul… - …, 1991 - Springer
The major metabolite of nortriptyline, ie E-10-hydroxynortriptyline (E-10-OH-NT), was given as a racemate in increasing doses from 75 to 225 mg/day to five patients with major …
Number of citations: 25 link.springer.com
C Nordin, L Bertilsson, K Otani… - Clinical Pharmacology & …, 1987 - Wiley Online Library
… An NT dose of 50 mg (but not 25 mg) clearly reduced saliva flow (P < 0.05) and was therefore used for comparison with the major and active metabolite of NT, E‐10‐hydroxynortriptyline …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
L Bertilsson, ML Dahl-Puustinen, C Nordin - Clinical Pharmacology in …, 1989 - Springer
… The major metabolite of nortriptyline in man is E-10-hydroxynortriptyline (E-10-0H-NT; Fig.1). The Z isomer accounts for only 10%-20% of the amount of 10-0H-NT formed in vivo (…
Number of citations: 6 link.springer.com
RC Young, GS Alexopoulos… - Clinical …, 1984 - Wiley Online Library
Plasma concentrations of nortriptyline (NT) and of unconjugated E‐10‐hydroxynortriptyline (E‐10‐OH‐NT) were measured under steady‐state conditions in elderly (60 yr and older) …
Number of citations: 60 ascpt.onlinelibrary.wiley.com
E Dumont, C Von Bahr, TL Perry Jr… - Pharmacology & …, 1987 - Wiley Online Library
Conjugation of racemic E‐10‐hydroxynortriptyline (E‐10‐OH‐NT) with glucuronic acid was studied in the liver microsomal fraction of rats and humans. The diastereomeric glucuronides …
Number of citations: 24 onlinelibrary.wiley.com
C Nordin, F Krijzer - Neuropsychobiology, 1996 - karger.com
Electrocorticograms of rats were recorded after administration of increasing doses of the major metabolite of nortriptyline (NT), E-10-hydroxynortriptyline (E-10-OH-NT). The results were …
Number of citations: 3 karger.com
C Nordin, L Bertilsson - New directions in affective disorders, 1989 - Springer
Of the various tricyclic antidepressants available, the secondary amine nortriptyline (NT) is one of the most thoroughly studied from the clinical pharmacological point of view. The major …
Number of citations: 1 link.springer.com
L Bertilsson, B Mellström, F Sjöqvist - Life Sciences, 1979 - Elsevier
The potency of the tricyclic antidepressant nortriptyline (NT) relative to that of its major metabolite (E-10-hydroxynortriptyline; E-10-OH-NT) to inhibit the uptake of noradrenaline in rat …
Number of citations: 136 www.sciencedirect.com

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